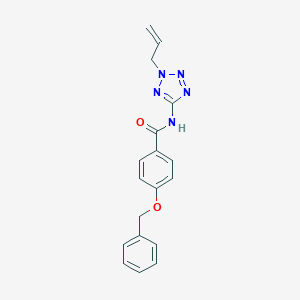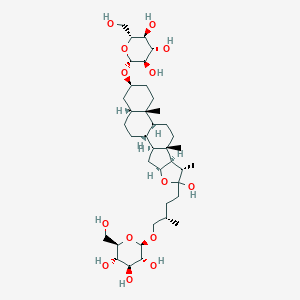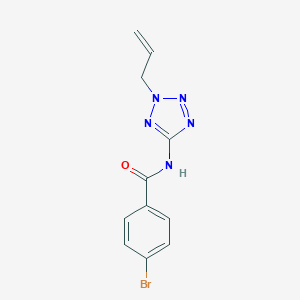
N-(2-allyl-2H-tetraazol-5-yl)-4-(benzyloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-allyl-2H-tetraazol-5-yl)-4-(benzyloxy)benzamide is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of tetrazole-based compounds that have been extensively studied for their pharmacological properties.
Wirkmechanismus
The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-4-(benzyloxy)benzamide is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of enzymes involved in cancer cell proliferation and inflammation. It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(2-allyl-2H-tetraazol-5-yl)-4-(benzyloxy)benzamide has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. Moreover, it has also been reported to reduce the expression of COX-2 and iNOS, which are enzymes involved in the inflammatory response. In addition, it has been shown to reduce the levels of reactive oxygen species (ROS) in animal models of oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-allyl-2H-tetraazol-5-yl)-4-(benzyloxy)benzamide is its potent antitumor activity against various cancer cell lines. Moreover, it has also been reported to possess anti-inflammatory, analgesic, and anticonvulsant properties. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(2-allyl-2H-tetraazol-5-yl)-4-(benzyloxy)benzamide. One of the directions is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Moreover, it would be interesting to study the structure-activity relationship of this compound to optimize its pharmacological properties. Furthermore, the development of novel synthetic methods for this compound could also be explored to improve its yield and purity.
Synthesemethoden
The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-4-(benzyloxy)benzamide involves the reaction of 4-(benzyloxy)benzoyl chloride with sodium azide to form 4-(benzyloxy)benzamidoazide. This intermediate is then reacted with allylamine to form the final product. The synthesis of this compound has been reported in various research articles, and the yield and purity of the product can be optimized by modifying the reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-(2-allyl-2H-tetraazol-5-yl)-4-(benzyloxy)benzamide has shown promising results in various scientific research studies. It has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Moreover, it has also been reported to possess anti-inflammatory, analgesic, and anticonvulsant properties.
Eigenschaften
Produktname |
N-(2-allyl-2H-tetraazol-5-yl)-4-(benzyloxy)benzamide |
|---|---|
Molekularformel |
C18H17N5O2 |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
4-phenylmethoxy-N-(2-prop-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C18H17N5O2/c1-2-12-23-21-18(20-22-23)19-17(24)15-8-10-16(11-9-15)25-13-14-6-4-3-5-7-14/h2-11H,1,12-13H2,(H,19,21,24) |
InChI-Schlüssel |
JTBCYSZVXMYFOR-UHFFFAOYSA-N |
SMILES |
C=CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Kanonische SMILES |
C=CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3Z,5Z,8R,9S,10R,11R,14S,15Z,18R,20R,21Z,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate](/img/structure/B234980.png)












